N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide
Description
N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-methoxyphenyl group, a methyl group at the para position, and a 5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-ylmethyl moiety. This compound’s structural complexity arises from its sulfonamide backbone, methoxy and methyl substituents, and the oxazole heterocycle, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-18-12-14-22(15-13-18)33(29,30)28(24-10-5-6-11-25(24)31-4)17-23-20(3)32-26(27-23)21-9-7-8-19(2)16-21/h5-16H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCJJFREMSEFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=CC(=C3)C)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the oxazole ring and methoxyphenyl substituents may contribute to its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrase and other enzymes, affecting metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antibacterial properties.
- Anticancer Properties : The oxazole moiety is frequently associated with anticancer activity, potentially through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Research indicates that derivatives of sulfonamide compounds exhibit significant antimicrobial effects. For example, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 22.9 µM against various bacterial strains .
| Microbial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 2.33 |
| Candida albicans | 16.69 |
Anticancer Activity
A study focusing on oxazole derivatives reported that certain analogs exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency in inducing apoptosis . The structure-activity relationship (SAR) analysis highlights that modifications to the phenyl rings can enhance anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF-7 | 8.3 |
Case Studies
- Case Study on Antibacterial Activity : A series of sulfonamide derivatives were synthesized and tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The study found that specific substitutions on the phenyl ring significantly enhanced antimicrobial efficacy .
- Case Study on Anticancer Properties : In vitro studies demonstrated that certain derivatives of this compound induced apoptosis in human cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential .
Comparison with Similar Compounds
Research Findings and Implications
Structural Insights from Crystallography
The oxazole ring’s planarity may facilitate stacking interactions, as seen in oxadiazole-containing analogs .
Preparation Methods
Alkylation Efficiency
The low yield (41%) in Step 4 stems from the sulfonamide’s poor nucleophilicity. Screening bases (e.g., Cs₂CO₃) and solvents (e.g., DMSO) may improve deprotonation and reaction kinetics.
Q & A
Q. What are the key considerations for optimizing the synthesis of this sulfonamide-oxazole hybrid compound?
Methodological Answer:
- Reaction Conditions : Control temperature (e.g., 60–80°C for oxazole ring formation) and pH (neutral to slightly acidic) to minimize side reactions. Use coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Purification : Employ column chromatography with silica gel and a gradient of ethyl acetate/hexane to isolate intermediates. Confirm purity via HPLC (≥95%) .
- Yield Optimization : Pre-activate sulfonamide intermediates with bases like triethylamine to enhance reactivity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation : Use -NMR and -NMR to verify substituent positions on the oxazole and sulfonamide moieties. Compare spectral data with similar compounds (e.g., N-{[5-methyl-2-phenyl-1,3-oxazol-4-yl]methyl} derivatives) .
- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC with UV detection (λ = 254 nm) to quantify impurities .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
- Cytotoxicity Screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with structurally related sulfonamides to identify activity trends .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data across different assay systems?
Methodological Answer:
- Assay Validation : Replicate experiments in triplicate under standardized conditions (e.g., pH, temperature, cell passage number).
- Mechanistic Probes : Use fluorescent probes (e.g., Annexin V for apoptosis) to differentiate between cytotoxic and cytostatic effects .
- Solubility Checks : Confirm compound stability in assay media via LC-MS to rule out aggregation or degradation .
Q. What strategies can elucidate the reaction mechanism of sulfonamide-oxazole bond formation?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress using in situ -NMR to identify rate-limiting steps (e.g., nucleophilic substitution at the oxazole methyl group) .
- Isotopic Labeling : Introduce or isotopes to track oxygen/nitrogen migration during cyclization .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified methoxyphenyl or methyloxazole groups. Compare bioactivity to identify critical pharmacophores .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with antimicrobial potency .
Q. What methods ensure the compound’s stability during long-term storage for pharmacological studies?
Methodological Answer:
- Storage Conditions : Store at −20°C in anhydrous DMSO under argon. Avoid freeze-thaw cycles.
- Stability Monitoring : Use TGA (thermogravimetric analysis) to assess thermal decomposition and DSC (differential scanning calorimetry) to detect polymorphic transitions .
Q. How can regioselectivity challenges in oxazole functionalization be overcome?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the oxazole 2-position to steer electrophilic substitution to the 5-methyl group .
- Metal Catalysis : Use Pd-catalyzed C–H activation for selective coupling at the oxazole’s methyl position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
